(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol
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Overview
Description
(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol is a synthetic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol typically involves the condensation of 2,4-dimethylphenylamine with 4-fluorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization with a thioamide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their apoptosis or programmed cell death.
Comparison with Similar Compounds
Similar Compounds
3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Another thiazole derivative with similar structural features but different substituents.
Ethyl acetoacetate: A compound that undergoes similar types of chemical reactions, such as nucleophilic substitution and oxidation.
Uniqueness
The uniqueness of (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol lies in its specific combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the fluorobenzylidene moiety, in particular, enhances its potential as an anticancer agent by improving its binding affinity to target enzymes.
Properties
Molecular Formula |
C18H15FN2OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dimethylphenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15FN2OS/c1-11-3-8-15(12(2)9-11)20-18-21-17(22)16(23-18)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
InChI Key |
SZLSWAXCJIPOOH-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2)C |
Origin of Product |
United States |
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